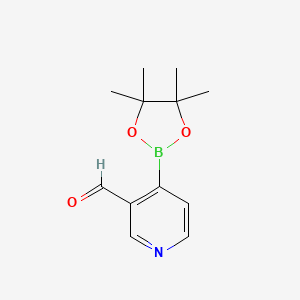

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Description

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-6-14-7-9(10)8-15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYPSQCYZQLFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678187 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-20-6 | |

| Record name | 3-Pyridinecarboxaldehyde, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Halogenation of Nicotinaldehyde

The synthesis begins with halogenation at the 4-position of nicotinaldehyde. Fluorinated or brominated precursors are commonly used. For example, 2-fluoro-4-bromonicotinaldehyde reacts with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.

Reaction Conditions :

Boronate Ester Installation

The halogenated intermediate undergoes Miyaura borylation. Key considerations include protecting the aldehyde group to prevent side reactions. Acetal protection (e.g., using ethylene glycol) is typical.

Optimized Protocol :

-

Protecting Agent : Trimethyl orthoformate (2 equiv)

-

Borylating Agent : B₂pin₂ (1.2 equiv)

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Solvent : 1,4-Dioxane

-

Temperature : 80°C

-

Deprotection : HCl (1M in H₂O)

Suzuki-Miyaura Cross-Coupling

Substrate Scope and Limitations

This method leverages pre-functionalized boronic esters. For example, 4-bromonicotinaldehyde couples with pinacol borane via Pd catalysis.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos (3 mol%) |

| Ligand | SPhos (6 mol%) |

| Solvent | DME/H₂O (3:1) |

| Temperature | 90°C |

| Time | 2–4 hours |

| Yield | 82–89% |

Advantages :

Transition Metal-Catalyzed Direct Borylation

Iridium-Catalyzed C–H Activation

Ir complexes enable direct borylation of unfunctionalized nicotinaldehyde derivatives. This method avoids pre-halogenation.

Representative Procedure :

-

Catalyst : [Ir(COD)OMe]₂ (2 mol%)

-

Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine

-

Substrate : 4-H-nicotinaldehyde

-

Borylating Agent : B₂pin₂ (1.1 equiv)

-

Solvent : Cyclohexane

-

Temperature : 80°C

Limitations :

Specialized Methods

Photochemical Borylation

Au/TiO₂ nanoparticles catalyze β-borylation of conjugated aldehydes under UV light.

Conditions :

-

Catalyst : Au/TiO₂ (1 wt%)

-

Light Source : 365 nm LED

-

Solvent : MeCN

-

Time : 6 hours

-

Yield : 55–68%

Decarbonylative Borylation

Aryl anhydrides serve as substrates for Pd-catalyzed decarbonylative borylation.

Protocol :

-

Catalyst : Pd(OAc)₂/DPPB (6 mol%)

-

Solvent : 1,4-Dioxane

-

Temperature : 160°C

-

Yield : 74%

Solvent-Free Mechanochemical Synthesis

Ball milling enables solid-state borylation with minimal solvent.

Procedure :

-

Reagents : 4-Bromonicotinaldehyde (1 equiv), B₂pin₂ (1.1 equiv)

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Additive : KOAc (2 equiv)

-

Milling Time : 10 minutes

-

Yield : 88%

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst Load (mol%) |

|---|---|---|---|---|

| Two-Step Substitution | 65–78 | 80 | 24 | 5 |

| Suzuki-Miyaura | 82–89 | 90 | 3 | 3 |

| Ir-Catalyzed C–H | 60–72 | 80 | 12 | 2 |

| Photochemical | 55–68 | RT | 6 | 1 (Au) |

| Mechanochemical | 88 | RT | 0.17 | 2 |

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, aryl or vinyl halides.

Major Products

Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinalcohol.

Substitution: Various aryl or vinyl-substituted derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the nicotinaldehyde moiety.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde depends on its application. In cross-coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the nicotinaldehyde moiety. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues, highlighting differences in substituent positions, functional groups, and physicochemical properties:

Reactivity in Cross-Coupling Reactions

The aldehyde group in the target compound introduces unique reactivity:

- Protection Strategies : Aldehydes are prone to side reactions (e.g., oxidation or nucleophilic attacks), often necessitating protection (e.g., acetal formation) prior to coupling .

In contrast:

Physicochemical Properties

- Polarity : The aldehyde group increases polarity compared to nitrile or methyl ester analogues, impacting solubility (e.g., higher solubility in DMSO vs. chloroform) .

- Thermal Stability : Boronate esters with electron-withdrawing groups (e.g., aldehyde, nitrile) exhibit lower thermal stability, decomposing above 150°C, whereas alkyl-substituted derivatives remain stable up to 200°C .

Pharmaceutical Intermediates

The target compound’s aldehyde group serves as a versatile handle for:

Limitations and Mitigations

- Reactivity Constraints : The aldehyde’s sensitivity necessitates protection-deprotection strategies, adding synthetic steps .

- Yield Optimization : Coupling reactions with 4-substituted pyridine boronates typically yield 60–75%, lower than 5- or 6-substituted isomers (80–90%) due to steric hindrance .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1033752-94-1 |

| Molecular Formula | C14H16BNO3 |

| Molecular Weight | 257.09 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

The compound acts primarily through interactions with biological targets that are crucial in various cellular processes. The presence of the dioxaborolane moiety is significant for its ability to form reversible covalent bonds with biomolecules, which can lead to modulation of enzyme activities or receptor interactions.

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : The nicotinaldehyde component may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuronal health.

Antiviral Properties

Recent research has highlighted the antiviral potential of derivatives of this compound against various viral infections. For instance, studies on similar oxadiazole derivatives have shown promising antiviral activity against Zika virus (ZIKV), suggesting a possible pathway for developing antiviral agents from related structures .

Anticancer Activity

The compound's structure allows it to engage in interactions that may inhibit cancer cell proliferation. Preliminary studies indicate that it could affect signaling pathways involved in cancer cell growth and metastasis.

Case Studies

- Zika Virus Study : A study focused on the synthesis of oxadiazole derivatives identified compounds with significant antiviral activity against ZIKV. Although not directly tested on this compound, it sets a precedent for exploring similar compounds .

- Cancer Research : Compounds with similar dioxaborolane structures have been evaluated for their anticancer properties. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines through caspase activation and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the core structure:

- Substituent Variability : Changes in the substituents on the aromatic ring or the dioxaborolane moiety can enhance or diminish biological activity.

- Optimization for Potency : Modifications aimed at improving solubility and bioavailability are crucial for enhancing therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde, and how can its purity be optimized?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized nicotinaldehyde derivatives. For example:

- Step 1: Bromination of nicotinaldehyde at the 4-position using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.

- Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., KOAc) .

Purity Optimization: - Use column chromatography (hexane/EtOAC with 0.25% Et₃N to mitigate boronate decomposition) .

- Recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures).

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm absence of regioisomers (e.g., 5-position byproducts) via ¹H NMR (distinct aldehyde proton at ~10 ppm) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

- ¹¹B NMR: Confirms boronate formation (signal at δ ~30 ppm for dioxaborolane) .

- ¹H/¹³C NMR: Aldehyde proton (~10 ppm) and aromatic protons (nicotinaldehyde ring) distinguish positional isomers (4- vs. 5-substitution) .

- X-ray Crystallography: Resolves ambiguity in regiochemistry. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ for C₁₃H₁₆BNO₃ requires m/z 260.1294) .

Advanced: How can researchers address contradictions in reaction yields during Suzuki-Miyaura couplings involving this boronate?

Answer: Contradictions often arise from:

- Catalyst Deactivation: Use rigorous ligand screening (e.g., SPhos or XPhos instead of PPh₃) to stabilize Pd(0) intermediates .

- Substrate Purity: ≥95% purity (by HPLC) minimizes side reactions; residual Pd catalysts can be removed via Chelex resin .

- Steric Effects: The aldehyde group may hinder coupling; protect it as an acetal during synthesis and deprotect post-reaction .

- Solvent Optimization: Replace DMF with THF/toluene mixtures to reduce boronate hydrolysis .

Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Model the boronate’s Lewis acidity (Fukui indices) to assess nucleophilic attack feasibility at the boron center .

- Molecular Orbital Analysis: Compare HOMO/LUMO energies of this compound with aryl halides to predict coupling efficiency (e.g., electron-deficient partners react faster) .

- Docking Studies: Simulate Pd-ligand-substrate interactions to optimize catalyst design (e.g., bulky ligands for sterically hindered substrates) .

Advanced: How does the electronic nature of the nicotinaldehyde moiety influence its applications in materials science?

Answer:

- Electron-Withdrawing Effect: The aldehyde and pyridine nitrogen enhance electron-deficient character, making the compound useful in:

- Organic Electronics: As a building block for electron-transport layers in OLEDs (e.g., combined with triphenylamine donors) .

- Metal-Organic Frameworks (MOFs): Coordinate with transition metals (e.g., Zn²⁺) via aldehyde and boron groups for porous materials .

- Photophysical Tuning: Modify the aldehyde to ketone or ester groups to adjust absorption/emission properties .

Basic: What are the stability considerations for storing and handling this boronate?

Answer:

- Storage: Amber glass vials at –20°C under inert gas (Ar/N₂) to prevent oxidation/hydrolysis .

- Handling: Avoid protic solvents (e.g., MeOH, H₂O); use anhydrous THF or DCM for reactions .

- Decomposition Signs: Precipitation (boric acid formation) or color change (yellow to brown); monitor via TLC or ¹¹B NMR .

Advanced: How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

Answer:

- Aldehyde Protection: Convert to oxime or hydrazone derivatives to prevent nucleophilic attack during coupling .

- Orthogonal Reactivity: Exploit the boronate for Suzuki couplings while using the aldehyde for condensation reactions (e.g., formation of imine-linked prodrugs) .

- Click Chemistry: Post-functionalize via aldehyde-azide cycloaddition after coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.